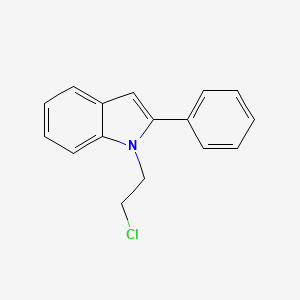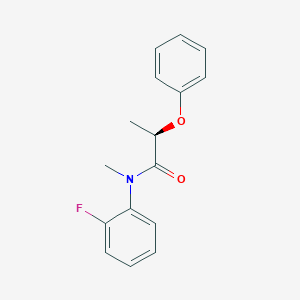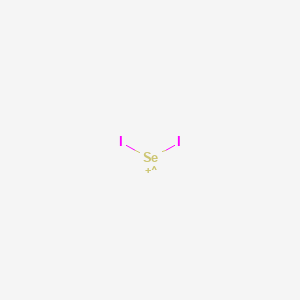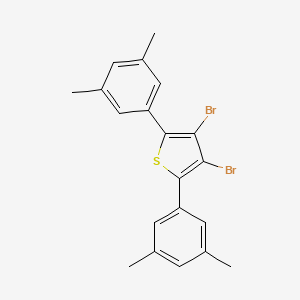![molecular formula C21H23NO2 B14191792 1-[(1S,2R)-2-cyclopropyloxy-1,2-diphenylethyl]pyrrolidin-2-one CAS No. 917964-82-0](/img/structure/B14191792.png)
1-[(1S,2R)-2-cyclopropyloxy-1,2-diphenylethyl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1S,2R)-2-cyclopropyloxy-1,2-diphenylethyl]pyrrolidin-2-one is a complex organic compound that belongs to the class of pyrrolidin-2-ones. This compound is characterized by its unique structure, which includes a cyclopropyloxy group and two phenyl groups attached to a pyrrolidin-2-one core. Pyrrolidin-2-ones are known for their diverse biological activities and are commonly used as building blocks in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S,2R)-2-cyclopropyloxy-1,2-diphenylethyl]pyrrolidin-2-one typically involves the following steps:
Formation of the Cyclopropyloxy Intermediate: The cyclopropyloxy group is introduced through a reaction between cyclopropyl alcohol and an appropriate halide under basic conditions.
Coupling with Diphenylethylamine: The cyclopropyloxy intermediate is then coupled with diphenylethylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Cyclization to Form Pyrrolidin-2-one: The final step involves cyclization of the intermediate to form the pyrrolidin-2-one ring. This can be achieved through intramolecular nucleophilic substitution under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(1S,2R)-2-cyclopropyloxy-1,2-diphenylethyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the cyclopropyloxy group or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidin-2-ones.
Applications De Recherche Scientifique
1-[(1S,2R)-2-cyclopropyloxy-1,2-diphenylethyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-[(1S,2R)-2-cyclopropyloxy-1,2-diphenylethyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidin-2-one: The simplest member of the pyrrolidin-2-one class, lacking the cyclopropyloxy and diphenylethyl groups.
1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol: A related compound with a similar pyrrolidine core but different substituents.
Uniqueness
1-[(1S,2R)-2-cyclopropyloxy-1,2-diphenylethyl]pyrrolidin-2-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the cyclopropyloxy group and two phenyl groups enhances its reactivity and potential biological activity compared to simpler pyrrolidin-2-ones.
Propriétés
Numéro CAS |
917964-82-0 |
|---|---|
Formule moléculaire |
C21H23NO2 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
1-[(1S,2R)-2-cyclopropyloxy-1,2-diphenylethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C21H23NO2/c23-19-12-7-15-22(19)20(16-8-3-1-4-9-16)21(24-18-13-14-18)17-10-5-2-6-11-17/h1-6,8-11,18,20-21H,7,12-15H2/t20-,21+/m0/s1 |
Clé InChI |
VHHLZCRVLPSKCK-LEWJYISDSA-N |
SMILES isomérique |
C1CC(=O)N(C1)[C@@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)OC4CC4 |
SMILES canonique |
C1CC(=O)N(C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)OC4CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(dimethylphosphoryl)phenyl]-9-[(E)-2-(5-methyl-1H-indazol-4-yl)ethenyl]-9H-purin-6-amine](/img/structure/B14191712.png)

![4-[(4-Chlorophenyl)(hydroxy)methyl]non-4-en-3-one](/img/structure/B14191729.png)

![Trifluoroacetic acid--1-[2-(cyclopropylmethoxy)phenyl]methanamine (1/1)](/img/structure/B14191741.png)
![N-Hydroxy-N'-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B14191742.png)

![2-[(4-Chlorophenyl)carbamoyl]pentanoic acid](/img/structure/B14191758.png)





![1-[4-(Piperidin-1-yl)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14191779.png)
